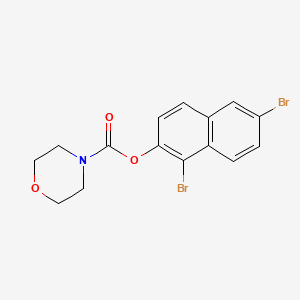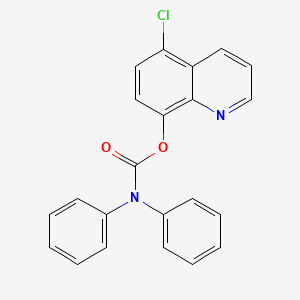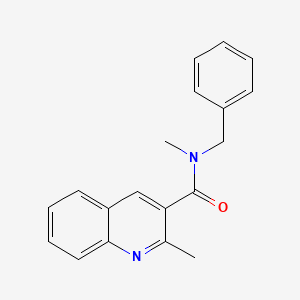
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate est un composé organique appartenant à la classe des dérivés du naphtalène. Ce composé se caractérise par la présence de deux atomes de brome aux positions 1 et 6 sur le cycle du naphtalène, un cycle morpholine attaché au groupe 4-carboxylate et un groupe naphtyle. Il est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate implique généralement la bromination du 2-naphtol suivie de l'introduction du groupe morpholine-4-carboxylate. Les conditions de réaction pour la bromination impliquent généralement l'utilisation de brome ou d'un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un solvant comme l'acide acétique ou le chloroforme. L'introduction ultérieure du groupe morpholine-4-carboxylate peut être réalisée par une réaction de substitution nucléophile utilisant la morpholine et un précurseur de carboxylate approprié .
Méthodes de production industrielle
Les méthodes de production industrielle du 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate peuvent impliquer des réactions de bromination et de substitution à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate subit diverses réactions chimiques, notamment:
Réactions de substitution : Les atomes de brome peuvent être substitués par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.
Réactions d'oxydation : Le cycle du naphtalène peut subir une oxydation pour former des quinones ou d'autres dérivés oxydés.
Réactions de réduction : Les atomes de brome peuvent être réduits pour former les composés hydrogénés correspondants.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcoolates, souvent en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Réactions de substitution : Les produits comprennent des dérivés du naphtyle substitués avec divers groupes fonctionnels.
Réactions d'oxydation : Les produits comprennent des naphtoquinones et d'autres dérivés oxydés.
Réactions de réduction : Les produits comprennent des dérivés du naphtyle hydrogénés.
4. Applications de la recherche scientifique
Le 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate a plusieurs applications dans la recherche scientifique, notamment:
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Enquêté pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et comme outil pharmacologique dans les études biochimiques.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de brome et le cycle morpholine jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec les enzymes, les récepteurs et d'autres biomolécules, conduisant à divers effets biochimiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1,6-Dibromo-2-naphthyl morpholine-4-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Dibromo-2-naphthyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the morpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1,6-Dibromo-2-naphtol : Un composé similaire avec deux atomes de brome sur le cycle du naphtalène mais sans le groupe morpholine-4-carboxylate.
2-Naphtyl morpholine-4-carboxylate : Un composé avec un groupe morpholine-4-carboxylate attaché au cycle du naphtalène mais sans atomes de brome.
Unicité
Le 1,6-Dibromo-2-naphtyl morpholine-4-carboxylate est unique en raison de la présence à la fois d'atomes de brome et du groupe morpholine-4-carboxylate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C15H13Br2NO3 |
|---|---|
Poids moléculaire |
415.08 g/mol |
Nom IUPAC |
(1,6-dibromonaphthalen-2-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C15H13Br2NO3/c16-11-2-3-12-10(9-11)1-4-13(14(12)17)21-15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
Clé InChI |
CXACMDZHLADUCV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)

![1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]-3-methylpiperidine](/img/structure/B12136264.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136269.png)

![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136304.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
